oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]propan-2-amine
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Overview
Description
Oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]propan-2-amine is a compound that combines oxalic acid with an amine derivative. The amine component, N-[2-(2-phenoxyethoxy)ethyl]propan-2-amine, is a derivative that includes phenoxyethoxy and propan-2-amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]propan-2-amine typically involves the reaction of oxalic acid with the amine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and high yield .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the amine group or other functional groups within the molecule.
Substitution: The phenoxyethoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted amine derivatives .
Scientific Research Applications
Oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]propan-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]propan-2-amine involves its interaction with specific molecular targets. The phenoxyethoxy group can interact with enzymes or receptors, while the amine group may participate in hydrogen bonding or ionic interactions. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-phenoxyethoxy)ethyl]amine: Similar structure but lacks the propan-2-amine group.
Oxalic acid derivatives: Various derivatives with different functional groups attached to the oxalic acid backbone.
Uniqueness
Oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]propan-2-amine is unique due to the combination of oxalic acid and the specific amine derivative. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
oxalic acid;N-[2-(2-phenoxyethoxy)ethyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2.C2H2O4/c1-12(2)14-8-9-15-10-11-16-13-6-4-3-5-7-13;3-1(4)2(5)6/h3-7,12,14H,8-11H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFJQIXLCDCWKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOCCOC1=CC=CC=C1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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